Meclonazepam

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

Anxiety Disorders:

Meclonazepam's primary therapeutic use is for treating anxiety disorders. Research has investigated its efficacy in generalized anxiety disorder (GAD) and social anxiety disorder (SAD). Studies have shown positive results, demonstrating its ability to reduce anxiety symptoms []. However, due to potential side effects and dependence risks, benzodiazepines like Meclonazepam are typically used as a short-term treatment option [].

Sleep Disorders:

Meclonazepam's sedative properties have led to research on its effectiveness in treating insomnia. Studies suggest it can improve sleep onset and duration in the short term []. However, concerns regarding dependence and rebound insomnia with long-term use necessitate alternative approaches for chronic sleep problems [].

Epilepsy:

While not a first-line treatment, Meclonazepam has been studied for its potential role in managing certain types of epilepsy. Research suggests it may be beneficial as an adjunctive therapy, meaning it's used alongside other antiepileptic drugs, for specific seizure types [].

Other Areas of Investigation:

Limited research has explored Meclonazepam's potential use in treating other conditions, including:

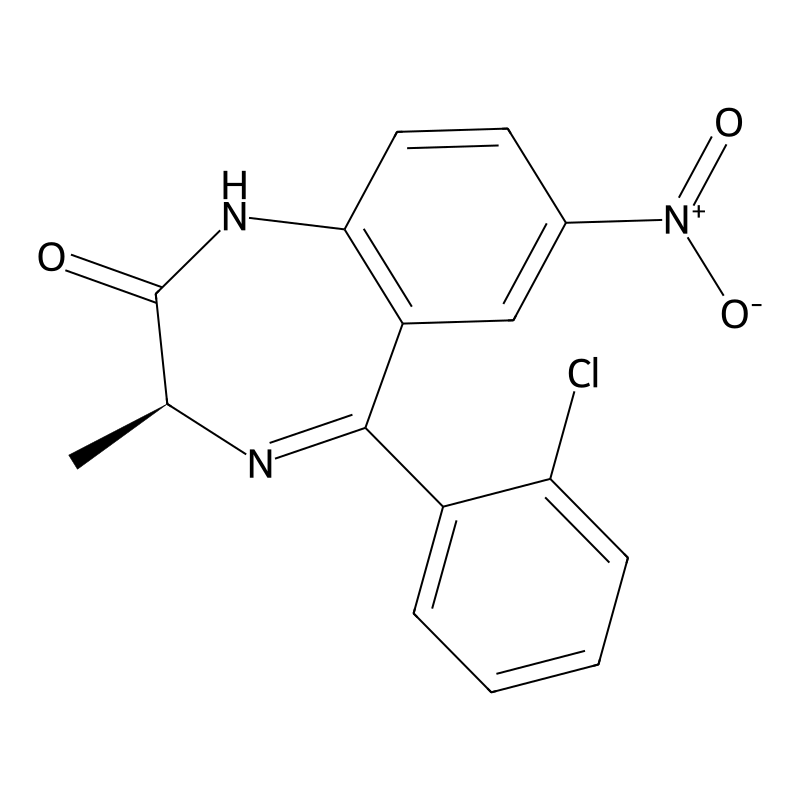

Meclonazepam, chemically known as (S)-3-methylclonazepam, is a benzodiazepine derivative first developed by Hoffmann-La Roche in the 1970s. It shares structural similarities with clonazepam and exhibits sedative and anxiolytic properties typical of benzodiazepines. Additionally, meclonazepam has demonstrated anti-parasitic effects against Schistosoma mansoni, a parasitic worm responsible for schistosomiasis, although it has not been widely used in clinical settings due to potential adverse effects on the central nervous system .

The exact mechanism of action of Meclonazepam is not fully elucidated. However, its structural similarity to clonazepam suggests it might interact with GABA (gamma-aminobutyric acid) receptors in the brain []. GABA is an inhibitory neurotransmitter, and its activation by benzodiazepines is believed to produce the calming and anti-anxiety effects []. More specific research is needed to confirm this mechanism for Meclonazepam.

Due to its limited use and recent emergence as a potential drug of abuse, data on the specific safety profile of Meclonazepam is limited []. However, general safety concerns associated with benzodiazepines include:

- Sedation and Drowsiness: Benzodiazepines can cause drowsiness and impair coordination, increasing the risk of accidents.

- Dependence and Addiction: Long-term use of benzodiazepines can lead to dependence and withdrawal symptoms upon cessation.

- Respiratory Depression: High doses of benzodiazepines can suppress breathing, potentially leading to respiratory depression.

Meclonazepam undergoes metabolic transformations primarily in the liver, where it is converted into various metabolites. Key metabolites identified include amino-meclonazepam and acetamido-meclonazepam. The metabolic pathway involves the cytochrome P450 enzyme system, particularly CYP3A4, which facilitates the conversion of meclonazepam into its amino derivative before further transformation into acetamido derivatives .

The fragmentation patterns observed in mass spectrometry reveal that meclonazepam can lose its nitro group during metabolism, leading to the formation of several other metabolites .

Meclonazepam exhibits a range of biological activities beyond its sedative effects. Notably, it has been shown to activate transient receptor potential channels in schistosomes, leading to increased calcium influx and muscle contraction in these parasites. This mechanism underlines its potential as an anti-parasitic agent . Furthermore, studies have indicated that meclonazepam retains significant activity against schistosomes compared to other benzodiazepine derivatives .

The synthesis of meclonazepam typically involves modifications to the clonazepam structure. The process begins with the creation of a benzodiazepine framework followed by specific substitutions at various positions on the ring system. For instance, modifications at the N1, C3, N4, and C7 positions have been explored to enhance biological activity while reducing sedative effects .

In laboratory settings, high-performance liquid chromatography (HPLC) is often employed to verify the purity of synthesized meclonazepam .

While meclonazepam has sedative and anxiolytic properties similar to other benzodiazepines, its unique anti-parasitic activity makes it a candidate for further research in treating schistosomiasis. Its potential applications extend beyond traditional uses of benzodiazepines, making it an interesting subject for drug development aimed at addressing parasitic infections .

Research indicates that meclonazepam interacts with various biological systems differently than typical benzodiazepines. Its primary action on transient receptor potential channels suggests a unique mechanism that may not involve gamma-aminobutyric acid receptors as seen in conventional benzodiazepine activity. This distinction is crucial for understanding its pharmacological profile and potential therapeutic applications against parasitic infections .

Meclonazepam is structurally related to several other benzodiazepines. Below are some similar compounds along with a brief comparison highlighting their unique features:

| Compound | Structure Similarity | Unique Properties |

|---|---|---|

| Clonazepam | High | Widely used for anxiety and seizure disorders; primarily acts on gamma-aminobutyric acid receptors. |

| Flunitrazepam | Moderate | Known for strong sedative effects; associated with high abuse potential. |

| Nitrazepam | Moderate | Used primarily for sleep disorders; also exhibits anxiolytic properties but less potent than clonazepam. |

| Diazepam | Moderate | Commonly prescribed for anxiety and muscle spasms; longer half-life compared to meclonazepam. |

| Lorazepam | Moderate | Often used for acute anxiety; shorter duration of action than meclonazepam. |

Meclonazepam's distinct anti-parasitic activity sets it apart from these compounds, which primarily focus on central nervous system effects without significant anti-parasitic properties .

Meclonazepam, chemically designated as (S)-3-methylclonazepam, exhibits potent positive allosteric modulation of gamma-aminobutyric acid type A receptors through mechanisms fundamentally similar to those observed with classical benzodiazepines [1] [2]. The compound demonstrates high-affinity binding to the benzodiazepine recognition site located at the extracellular alpha-one/gamma-two subunit interface with a dissociation constant of 2.4 nanomolar [3]. This binding affinity positions meclonazepam within the potency range of established therapeutic benzodiazepines, though with notably distinct pharmacokinetic properties characterized by an extended elimination half-life of approximately 40 hours [4].

The molecular mechanism underlying meclonazepam's gamma-aminobutyric acid type A receptor modulation involves conformational changes that enhance gamma-aminobutyric acid binding affinity through allosteric coupling [5] [6]. Upon binding to the benzodiazepine site, meclonazepam induces structural perturbations that propagate to the orthosteric gamma-aminobutyric acid binding sites positioned at beta/alpha subunit interfaces. These conformational changes result in increased probability of channel opening and enhanced chloride ion conductance in response to gamma-aminobutyric acid receptor activation [7].

Comparative analysis with classical benzodiazepines reveals that meclonazepam shares fundamental mechanistic properties while exhibiting unique pharmacological characteristics. Like clonazepam, its structural analog, meclonazepam enhances gamma-aminobutyric acid-mediated chloride influx by increasing channel opening frequency rather than prolonging individual opening events [8]. However, meclonazepam demonstrates approximately three-fold lower binding affinity compared to clonazepam's 0.82 nanomolar dissociation constant, while maintaining comparable functional potency in enhancing gamma-aminobutyric acid responses [9].

The structural determinants governing meclonazepam's interaction with gamma-aminobutyric acid type A receptors include critical hydrogen bonding interactions between the compound's chlorine substituent and histidine residue alpha-one-101, which is essential for high-affinity benzodiazepine binding [3]. The seven-nitro group forms electrostatic interactions with tyrosine and histidine residues within the binding pocket, while the methylation at the carbon-three position contributes to the compound's unique stereochemical requirements for biological activity [10].

TRPM Channel Activation in Parasitic Helminths

The identification of transient receptor potential melastatin channels as molecular targets for meclonazepam's anthelmintic activity represents a paradigm shift in understanding benzodiazepine mechanisms of action against parasitic helminths [11]. The compound potently activates a specific calcium-permeable ion channel designated TRPMMCLZ (gene identifier Smp333650) in Schistosoma mansoni with an effective concentration producing 50% maximal response of approximately 1.0 micromolar [11].

TRPM_MCLZ activation by meclonazepam occurs through direct binding to a recognition site within the voltage-sensor-like domain of the channel protein [11]. This binding pocket exhibits structural features distinct from the gamma-aminobutyric acid type A receptor benzodiazepine site, explaining the compound's ability to exert anthelmintic effects independent of its sedative properties. The channel activation kinetics are rapid, with measurable calcium influx occurring within 1-2 minutes of compound exposure, consistent with the immediate paralytic effects observed in whole organisms [12].

Species-specific differences in meclonazepam sensitivity among schistosome species correlate directly with amino acid polymorphisms within the TRPM_MCLZ binding pocket [11]. Schistosoma japonicum exhibits markedly reduced sensitivity to meclonazepam (effective concentration >10 micromolar) compared to Schistosoma mansoni, with this resistance attributed to single nucleotide polymorphisms encoding critical binding residues within the voltage-sensor-like domain [13]. These polymorphisms alter the electrostatic and hydrophobic interactions necessary for high-affinity meclonazepam binding.

The physiological consequences of TRPMMCLZ activation extend beyond simple calcium influx to encompass comprehensive disruption of helminth cellular homeostasis [14]. Channel activation triggers rapid depolarization of muscle cells and tegumental tissues, leading to spastic paralysis and subsequent tegument damage. The sustained nature of TRPMMCLZ activation by meclonazepam, characterized by minimal desensitization, contributes to the compound's lethal effects on parasitic helminths [15].

Calcium Homeostasis Disruption in Schistosoma spp.

Meclonazepam's primary mechanism of anthelmintic action involves profound disruption of calcium homeostasis in schistosome parasites through sustained activation of calcium-permeable TRPM channels [14] [16]. Under physiological conditions, schistosome cytosolic calcium concentrations are maintained at 20-30 nanomolar through the coordinated action of calcium pumps, exchangers, and intracellular sequestration mechanisms. Meclonazepam exposure results in rapid elevation of cytosolic calcium to 340 nanomolar, representing a greater than ten-fold increase from baseline levels [17].

The calcium influx triggered by meclonazepam activation of TRPM_MCLZ channels overwhelms the parasite's calcium buffering capacity, leading to sustained elevation of intracellular calcium concentrations [18]. This calcium overload initiates a cascade of pathological processes including mitochondrial calcium uptake, activation of calcium-dependent proteases, and ultimately mitochondrial permeability transition pore opening. The sustained nature of this calcium elevation distinguishes meclonazepam's mechanism from transient calcium signals associated with normal physiological processes [19].

Tegumental damage represents a critical consequence of meclonazepam-induced calcium homeostasis disruption [20]. The compound causes extensive vacuolization of tegumental tissues within 5-10 minutes of exposure, with electron microscopy revealing disruption of the syncytial tegument that serves as the parasite's primary barrier to host immune responses. This tegumental damage results from calcium-dependent activation of proteolytic enzymes and disruption of cytoskeletal integrity, ultimately leading to parasite death [14].

The temporal relationship between calcium influx and parasite death demonstrates the central role of calcium homeostasis disruption in meclonazepam's anthelmintic mechanism [16]. While immediate paralysis occurs within 1-2 minutes of compound exposure, activation of pro-apoptotic caspases requires approximately 12 hours, suggesting that sustained calcium elevation is necessary for triggering programmed cell death pathways. This delayed activation of apoptotic machinery indicates that calcium overload initiates multiple parallel pathways leading to parasite mortality.

Structure-Activity Relationships in Anthelmintic Derivatives

Systematic structure-activity relationship studies of meclonazepam derivatives have elucidated critical molecular features required for anthelmintic activity while identifying modifications that reduce sedative properties [9] [21]. The benzodiazepine scaffold's carbon-three position emerges as a key site for structure-activity optimization, with hydroxyl and fluorine substitutions maintaining antiparasitic efficacy while reducing gamma-aminobutyric acid type A receptor binding affinity [22].

The nitrogen-one position of the benzodiazepine ring system represents a critical site where modifications completely abolish anthelmintic activity [23]. Methylation at this position, as exemplified by compound MYM-II-53, results in complete loss of both TRPMMCLZ activation and whole-organism antiparasitic effects. This structure-activity relationship indicates that the nitrogen-one amide proton participates in essential hydrogen bonding interactions within the TRPMMCLZ binding pocket [24].

Carbon-seven modifications demonstrate the absolute requirement for the nitro functional group in maintaining anthelmintic activity [21]. Removal of the nitro group or substitution with alternative electron-withdrawing groups results in complete loss of antiparasitic efficacy, suggesting that electrostatic interactions between the nitro group and positively charged residues within the TRPM_MCLZ binding site are essential for channel activation. This requirement parallels similar structure-activity relationships observed for gamma-aminobutyric acid type A receptor binding, indicating conservation of binding determinants between mammalian and parasitic targets.

Stereochemical considerations reveal absolute enantioselectivity in meclonazepam's anthelmintic activity, with the S-enantiomer demonstrating potent antiparasitic effects while the R-enantiomer (Ro11-3624) remains completely inactive [25]. This stereoselectivity extends to both TRPM_MCLZ activation and whole-organism effects, indicating that the three-dimensional arrangement of substituents around the carbon-three stereocenter critically determines binding affinity and functional activity. The development of derivatives such as MYM-III-10 and MYM-V-56 demonstrates the feasibility of maintaining anthelmintic potency while reducing central nervous system penetration through increased polarity and reduced lipophilicity [22].

The carbon-two-prime position on the phenyl ring exhibits tolerance for halogen substitutions, though fluorine substitution reduces activity compared to the chlorine atom present in meclonazepam [21]. Compound MYM-V-58, differing from the active MYM-V-56 only in fluorine substitution at the carbon-two-prime position, demonstrates reduced anthelmintic potency, suggesting that the larger atomic radius and higher electronegativity of chlorine optimize interactions within the TRPM_MCLZ binding pocket.

Purity

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

LogP

Appearance

Storage

UNII

MeSH Pharmacological Classification

Other CAS

Wikipedia

Dates

2: Meyer MR, Bergstrand MP, Helander A, Beck O. Identification of main human urinary metabolites of the designer nitrobenzodiazepines clonazolam, meclonazepam, and nifoxipam by nano-liquid chromatography-high-resolution mass spectrometry for drug testing purposes. Anal Bioanal Chem. 2016 May;408(13):3571-91. doi: 10.1007/s00216-016-9439-6. Epub 2016 Apr 12. PubMed PMID: 27071765.

3: Mahajan A, Kumar V, Mansour NR, Bickle Q, Chibale K. Meclonazepam analogues as potential new antihelmintic agents. Bioorg Med Chem Lett. 2008 Apr 1;18(7):2333-6. doi: 10.1016/j.bmcl.2008.02.077. Epub 2008 Mar 6. PubMed PMID: 18343662.

4: O'Boyle C, Lambe R, Darragh A. Central effects in man of the novel schistosomicidal benzodiazepine meclonazepam. Eur J Clin Pharmacol. 1985;29(1):105-8. PubMed PMID: 4054198.

5: Thibaut JP, Monteiro LM, Leite LC, Menezes CM, Lima LM, Noël F. The effects of 3-methylclonazepam on Schistosoma mansoni musculature are not mediated by benzodiazepine receptors. Eur J Pharmacol. 2009 Mar 15;606(1-3):9-16. doi: 10.1016/j.ejphar.2009.01.021. Epub 2009 Jan 24. PubMed PMID: 19374857.

6: Martin JR, Schoch P, Jenck F, Moreau JL, Haefely WE. Pharmacological characterization of benzodiazepine receptor ligands with intrinsic efficacies ranging from high to zero. Psychopharmacology (Berl). 1993;111(4):415-22. PubMed PMID: 7870982.

7: Vikingsson S, Wohlfarth A, Andersson M, Gréen H, Roman M, Josefsson M, Kugelberg FC, Kronstrand R. Identifying Metabolites of Meclonazepam by High-Resolution Mass Spectrometry Using Human Liver Microsomes, Hepatocytes, a Mouse Model, and Authentic Urine Samples. AAPS J. 2017 May;19(3):736-742. doi: 10.1208/s12248-016-0040-x. Epub 2017 Jan 13. PubMed PMID: 28091881.

8: Tandon A, Collier B. The role of endogenous adenosine in a poststimulation increase in the acetylcholine content of a sympathetic ganglion. J Neurosci. 1994 Aug;14(8):4927-36. PubMed PMID: 8046461.

9: Darragh A, Lambe R, Brick I, O'Boyle C. Antagonism of the central effects of 3-methylclonazepam. Br J Clin Pharmacol. 1982 Dec;14(6):871-2. PubMed PMID: 6817773; PubMed Central PMCID: PMC1427549.

10: Dufour V, Beech RN, Wever C, Dent JA, Geary TG. Molecular cloning and characterization of novel glutamate-gated chloride channel subunits from Schistosoma mansoni. PLoS Pathog. 2013;9(8):e1003586. doi: 10.1371/journal.ppat.1003586. Epub 2013 Aug 29. PubMed PMID: 24009509; PubMed Central PMCID: PMC3757052.

11: McGonigal P, Schofield CN. Antagonists to the benzodiazepines. Br Dent J. 1984 Dec 8;157(11):392-3. Review. PubMed PMID: 6439232.

12: Pica-Mattoccia L, Ruppel A, Xia CM, Cioli D. Praziquantel and the benzodiazepine Ro 11-3128 do not compete for the same binding sites in schistosomes. Parasitology. 2008 Jan;135(Pt 1):47-54. Epub 2007 Sep 4. PubMed PMID: 17767796.

13: Wood PJ, Mansour TE. Schistosoma mansoni: serotonin uptake and its drug inhibition. Exp Parasitol. 1986 Aug;62(1):114-9. PubMed PMID: 3720897.

14: Angelucci F, Basso A, Bellelli A, Brunori M, Pica Mattoccia L, Valle C. The anti-schistosomal drug praziquantel is an adenosine antagonist. Parasitology. 2007 Aug;134(Pt 9):1215-21. Epub 2007 Apr 12. PubMed PMID: 17428352.

15: Richter LHJ, Maurer HH, Meyer MR. New psychoactive substances: Studies on the metabolism of XLR-11, AB-PINACA, FUB-PB-22, 4-methoxy-α-PVP, 25-I-NBOMe, and meclonazepam using human liver preparations in comparison to primary human hepatocytes, and human urine. Toxicol Lett. 2017 Oct 5;280:142-150. doi: 10.1016/j.toxlet.2017.07.901. Epub 2017 Aug 4. PubMed PMID: 28782580.

16: Ansseau M, Doumont A, Thiry D, von Frenckell R, Collard J. Initial study of methylclonazepam in generalized anxiety disorder. Evidence for greater power in the cross-over design. Psychopharmacology (Berl). 1985;87(2):130-5. PubMed PMID: 3931136.

17: Tawatsin A, Sirisinha S, Vajrasthira S, Bunnag D, Harinasuta T. Evaluation of selected anthelmintic compounds for activity against Opisthorchis viverrini. Tropenmed Parasitol. 1984 Jun;35(2):85-90. PubMed PMID: 6464190.

18: Darragh A, Lambe R, Scully M, Brick I, O'Boyle C, Downe WW. Investigation in man of the efficacy of a benzodiazepine antagonist, Ro 15-1788. Lancet. 1981 Jul 4;2(8236):8-10. PubMed PMID: 6113428.

19: Järbe TU, Ostlund A, Hiltunen AJ. Cueing effects of anxiolytic benzodiazepines (DZP and Ro 11-3128): stereospecificity and antagonism by the convulsant benzodiazepine Ro 5-3663. Psychopharmacology (Berl). 1988;94(4):501-6. PubMed PMID: 3131795.

20: Smith DA, Bickle QD, Kaye PM. Resistance induced by drug abbreviated Schistosoma mansoni infections: treatment with the drug Ro11-3128 leads to enhanced antigen presentation. Immunology. 1994 Jul;82(3):419-26. PubMed PMID: 7959877; PubMed Central PMCID: PMC1414894.